4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine
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Overview
Description
4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine is an organic compound with the molecular formula C10H13ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position, a 2,2-dimethylcyclopropyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring .
Preparation Methods
The synthesis of 4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable chlorinated precursor, the cyclopropyl and methyl groups can be introduced through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to nucleotides.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro and cyclopropyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine include other substituted pyrimidines such as:
- 2,4-dichloro-6-methylpyrimidine
- 4-chloro-2-methyl-6-(2,2-dimethylcyclopropyl)pyrimidine
These compounds share structural similarities but differ in the position and type of substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .
Properties
CAS No. |
1692806-65-7 |
---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
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